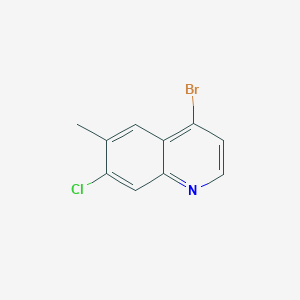

4-Bromo-7-chloro-6-methylquinoline

Beschreibung

Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities. researchgate.netnih.gov This includes applications as antibacterial, antifungal, antiviral, anticancer, and antimalarial agents. nih.gov The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. nih.gov The ability to synthesize a diverse library of quinoline derivatives has made it a central focus in the quest for new therapeutic agents.

Academic Context and Research Landscape of Halogenated Quinolines

The introduction of halogen atoms into the quinoline scaffold gives rise to halogenated quinolines, a subclass with unique and often enhanced properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Research in this area is vibrant, with a continuous exploration of new synthetic methodologies to achieve regioselective halogenation. ossila.com The academic focus is not only on the synthesis of novel halogenated quinolines but also on understanding how the position and nature of the halogen substituents impact their chemical reactivity and biological efficacy.

Scope and Research Objectives for 4-Bromo-7-chloro-6-methylquinoline

Within the broad family of halogenated quinolines, this compound presents a specific substitution pattern that warrants detailed investigation. The primary research objectives for this compound would be to fully elucidate its physicochemical properties, develop efficient and scalable synthetic routes, and to comprehensively characterize its spectroscopic profile. Understanding these fundamental aspects is a prerequisite for any future exploration of its potential applications in medicinal chemistry or materials science. Due to the nascent stage of research on this particular molecule, much of the available data is computational, highlighting the need for extensive experimental validation.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-7-8(11)2-3-13-10(7)5-9(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABPICITTJOLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 7 Chloro 6 Methylquinoline and Its Precursors

Classical Approaches in Quinoline (B57606) Synthesis Applied to Halogenated Derivatives

Traditional methods for quinoline synthesis, developed over a century ago, remain valuable for their robustness and scalability. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds under acidic or basic conditions.

Modified Friedländer Condensation Pathways

The Friedländer synthesis is a cornerstone of quinoline chemistry, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.comresearchgate.netresearchgate.netresearchgate.net For the synthesis of 4-bromo-7-chloro-6-methylquinoline, a plausible precursor would be a suitably substituted 2-aminoacetophenone.

The general applicability of the Friedländer reaction has been expanded through various modifications, including the use of different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates, including those with halogen substituents. researchgate.nettandfonline.comgrafiati.comacademie-sciences.fr For instance, the condensation of a 2-amino-4-chloro-5-methylacetophenone with a reagent that can provide the C2 and C3 atoms of the quinoline ring would be a direct route. However, the reactivity of the starting materials and the potential for side reactions must be carefully managed, especially with halogenated substrates. researchgate.net

Skraup-Doebner-Von Miller Protocols and Variations

The Skraup, Doebner, and Doebner-Von Miller reactions are related acid-catalyzed methods that utilize anilines and α,β-unsaturated carbonyl compounds (or their precursors) to construct the quinoline ring system. wikipedia.orgnih.govrsc.org The Skraup synthesis traditionally employs glycerol, which dehydrates in situ to form acrolein, while the Doebner-Von Miller reaction uses pre-formed α,β-unsaturated aldehydes or ketones. nih.govrsc.orglookchem.com

To synthesize a precursor to this compound, one could envision reacting 3-chloro-4-methylaniline (B146341) with an appropriate α,β-unsaturated carbonyl compound. The harsh acidic conditions and strong oxidizing agents typically used can be a limitation, potentially leading to undesired side reactions or degradation of the halogenated substrates. lookchem.com However, improvements to these protocols, such as using milder reaction conditions or alternative catalysts, have been developed to enhance their utility for synthesizing substituted quinolines. nih.govlookchem.com

Knorr Synthesis and Related Cyclization Strategies

The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (a quinolin-2(1H)-one). iipseries.orgwikipedia.org This method is particularly useful for preparing quinolones, which can then be further functionalized.

For the target molecule, a potential route would involve the synthesis of a β-ketoanilide from 3-chloro-4-methylaniline and a β-ketoester. Subsequent cyclization under acidic conditions would yield the corresponding 7-chloro-6-methylquinolin-2(1H)-one. This intermediate could then be halogenated at the 4-position and the hydroxyl group at C2 could be converted to a bromine atom if required, although this specific transformation is outside the direct Knorr synthesis. Studies have shown that the cyclization conditions can influence the formation of either 2-hydroxy or 4-hydroxyquinolines. wikipedia.org The synthesis of 6-bromo-4-methylquinolin-2(1H)-one has been investigated, providing insights into the optimization of the Knorr reaction for halogenated systems. pasteur.frthieme-connect.comresearchgate.net

Vilsmeier-Haack Reagent Applications for Quinolines

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a versatile tool in organic synthesis. niscpr.res.inresearchgate.netnih.govchemijournal.comthieme-connect.comresearchgate.net It is widely used for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov A significant application in quinoline synthesis is the Vilsmeier-Haack cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines. niscpr.res.inresearchgate.netbenthamdirect.comrsc.org

This methodology offers a direct route to functionalized quinolines that can serve as versatile intermediates. For the synthesis of a precursor to this compound, an appropriately substituted N-arylacetamide, such as N-(3-chloro-4-methylphenyl)acetamide, could be subjected to the Vilsmeier-Haack reaction. This would be expected to yield 2,7-dichloro-3-formyl-6-methylquinoline. The resulting 2-chloro and 3-formyl groups can be further transformed into other functionalities. niscpr.res.in The reaction conditions, particularly the amount of POCl3 and temperature, are crucial for achieving good yields. niscpr.res.in An efficient one-step synthesis of 4-chloro-3-methylquinolines from 1-(2-aminophenyl)propanones using the Vilsmeier reagent has also been reported. tandfonline.com

Modern Catalytic Strategies for Targeted Synthesis

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have become indispensable for the synthesis of complex heterocyclic systems like quinolines.

Palladium-Catalyzed Annulation and Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium catalysts are highly effective in mediating the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction and functionalization of the quinoline scaffold. rsc.orgrsc.orgscispace.comnih.govorganic-chemistry.org

Palladium-Catalyzed Annulation:

Palladium-catalyzed annulation reactions provide powerful methods for constructing the quinoline ring from acyclic precursors. For example, the oxidative cyclization of aryl allyl alcohols and anilines, catalyzed by palladium, can produce quinolines without the need for strong acids or bases. rsc.orgscispace.com Another approach involves the palladium-catalyzed reaction of o-aminocinnamonitriles with arylhydrazines. nih.gov These methods often exhibit broad substrate scope and tolerate various functional groups.

Sonogashira Coupling:

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a powerful tool for introducing alkynyl groups onto the quinoline core. researchgate.netacs.orglibretexts.orgmdpi.com This reaction can be used to build complexity and as part of a domino reaction sequence to form the quinoline ring itself. acs.org For instance, a dihaloquinoline could be selectively functionalized at one position via Sonogashira coupling, leaving the other halogen for subsequent transformations. researchgate.net The regioselectivity of the coupling is often predictable, with the more reactive halide (e.g., iodide over bromide) reacting preferentially. libretexts.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an aryl or vinyl halide, is one of the most widely used methods for forming carbon-carbon bonds. uni-rostock.deresearchgate.netmdpi.comnih.govacs.org In the context of this compound, this reaction would be invaluable for introducing aryl or other carbon-based substituents at either the 4- or 7-position by coupling with the corresponding bromo or chloro group. The chemoselectivity of Suzuki-Miyaura reactions on dihalogenated quinolines often favors the more reactive C-Br bond over the C-Cl bond, allowing for sequential functionalization. researchgate.net This enables the synthesis of a wide array of arylated quinolines with diverse substitution patterns. nih.gov

Table of Research Findings on Synthetic Methodologies

| Synthetic Method | Key Reactants | Typical Products | Relevant Findings and Citations |

| Modified Friedländer Condensation | 2-Aminoaryl ketones/aldehydes, compounds with α-methylene groups | Polysubstituted quinolines | Applicable to halogenated substrates; catalysts can improve yields. researchgate.netresearchgate.nettandfonline.comgrafiati.comacademie-sciences.fr |

| Skraup-Doebner-Von Miller Protocols | Anilines, α,β-unsaturated carbonyls (or precursors) | Substituted quinolines | Improved methods use milder conditions to avoid polymerization. wikipedia.orgnih.govrsc.orglookchem.com |

| Knorr Synthesis | β-Ketoanilides | 2-Hydroxyquinolines (Quinolin-2-ones) | Reaction conditions can control regioselectivity (2- vs. 4-hydroxy). iipseries.orgwikipedia.orgpasteur.frthieme-connect.comresearchgate.net |

| Vilsmeier-Haack Reaction | N-Arylacetamides, POCl3, DMF | 2-Chloro-3-formylquinolines | A direct route to highly functionalized quinoline intermediates. niscpr.res.inresearchgate.netbenthamdirect.comrsc.orgtandfonline.com |

| Palladium-Catalyzed Annulation | Aryl allyl alcohols and anilines; o-aminocinnamonitriles and arylhydrazines | Substituted quinolines | Avoids harsh acidic or basic conditions. rsc.orgscispace.comnih.govorganic-chemistry.org |

| Sonogashira Coupling | Aryl/vinyl halides, terminal alkynes | Alkynyl-substituted quinolines | Allows for selective functionalization of dihaloquinolines. researchgate.netacs.orglibretexts.orgmdpi.com |

| Suzuki-Miyaura Coupling | Aryl/vinyl halides, organoboron compounds | Aryl-substituted quinolines | Highly versatile for C-C bond formation with predictable chemoselectivity. uni-rostock.deresearchgate.netmdpi.comnih.govacs.org |

Copper-Mediated Cyclizations and Functionalizations

Copper catalysis is a cornerstone in the synthesis of quinoline derivatives, offering efficient pathways for constructing the core heterocyclic structure and introducing functional groups. These methods are valued for their cost-effectiveness and broad substrate compatibility.

One prominent approach involves the copper-catalyzed intermolecular decarboxylative cascade cyclization. This method synthesizes 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.orgorganic-chemistry.org The reaction, often using an inexpensive catalyst like copper(I) chloride (CuCl) with an iodine co-catalyst, proceeds under aerobic conditions and is notable for its operational simplicity and high chemo- and regioselectivity, with yields reaching up to 87%. organic-chemistry.org Mechanistic studies point towards a radical pathway initiated by a single-electron transfer (SET) process. organic-chemistry.org

Another strategy involves a tandem reaction sequence of Knoevenagel condensation of an ortho-bromobenzaldehyde with an active methylene (B1212753) nitrile, followed by a copper-catalyzed reductive amination and intramolecular cyclization. rsc.org This process allows for the regioselective synthesis of various substituted quinolines. rsc.org Furthermore, copper catalysts facilitate the intermolecular cyclization of anilines with terminal acetylene (B1199291) esters, constructing C–N and C–C bonds in a cascade process to yield the desired quinoline products. rsc.org

Copper is also instrumental in C(sp³)–H activation and functionalization. For instance, a copper-catalyzed cyclization involving N-(ortho-alkynyl)aryl-pyrazoles/triazoles/pyrroles with ethers or amines proceeds via a cascade C(sp³)–H activation-radical addition–cyclization sequence, forming two new carbon-carbon bonds in a single operation. acs.org

Table 1: Examples of Copper-Catalyzed Quinoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Decarboxylative Cascade Cyclization | CuCl / I₂ | Aryl aldehydes, Anilines, Acrylic acid | High chemo- and regioselectivity; Aerobic conditions; Radical pathway. | organic-chemistry.org |

| Tandem Condensation/Cyclization | Copper-mediated | o-bromobenzaldehyde, Active methylene nitriles | Novel regioselective synthesis of 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. | rsc.org |

| Intermolecular Cyclization | Copper-catalyzed | Anilines, Terminal acetylene esters | Cascade process forming C-N and C-C bonds. | rsc.org |

| C(sp³)–H Activation/Cyclization | CuCl₂ / DTBP | N-(ortho-alkynyl)aryl-pyrazoles, Ethers/Amines | Forms two C-C bonds in one pot; Broad functional group tolerance. | acs.org |

Iron-Catalyzed Methods for Quinoline Assembly

Iron, being an earth-abundant and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. Iron-catalyzed methods for quinoline assembly are attractive due to their cost-effectiveness and sustainability.

A significant development is the iron-catalyzed acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This atom-economical method uses an air-stable iron catalyst and avoids the need for activating agents, providing quinolines in high yields with good tolerance for various functional groups. rsc.org Single-atom iron catalysts have demonstrated exceptional reactivity in this type of transformation, outperforming both homogeneous and nanocatalyst systems. acs.org These reactions typically proceed at elevated temperatures (e.g., 130 °C) in solvents like p-xylene, with a base such as t-BuOK. acs.org

Iron(III)-catalyzed reactions also provide efficient routes to quinolines. For example, a one-pot synthesis from amino acids, alkyl lactate, and arylamine uses an iron(III) catalyst and oxygen as the oxidant. bohrium.com This tandem cyclization is notable for its green characteristics, as it is based on biomass-derived materials and can be performed without additional solvents. bohrium.com Another iron(III)-catalyzed domino reaction involves 2-aminobenzophenones and ethyl buta-2,3-dienoate in water to produce functionalized quinolines. researchgate.net

Furthermore, iron catalysis is effective in the regioselective halogenation of quinoline derivatives, which is a key step in producing compounds like this compound. An iron(III)-catalyzed protocol for the halogenation of 8-amidoquinolines in water under mild conditions affords 5-halogenated products in excellent yields. mdpi.com The proposed mechanism involves a single-electron transfer (SET) process. mdpi.com

Table 2: Overview of Iron-Catalyzed Quinoline Synthesis

| Reaction Type | Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Acceptorless Dehydrogenative Coupling | Single-atom Fe-N/C | 2-aminoaryl alcohols, Secondary alcohols/Ketones | High atom economy; High yields (up to 94%); Air-stable catalyst. | rsc.orgacs.org |

| One-Pot Tandem Cyclization | Iron(III) / O₂ | Amino acids, Alkyl lactate, Arylamine | Biomass-based starting materials; Solvent-free; Sustainable. | bohrium.com |

| Domino Aza-Michael/Aldol/Aromatization | FeCl₃ | 2-aminobenzophenones, Ethyl buta-2,3-dienoate | Performed in water; Environmentally friendly. | researchgate.net |

| Regioselective Halogenation | FeCl₃ | 8-amidoquinolines, Halogen source | Mild conditions in water; High yields (up to 98%); C5-selectivity. | mdpi.com |

Photoredox Catalysis in Quinoline Functionalization

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling reactions under mild conditions with high selectivity. This approach is particularly useful for the functionalization and synthesis of quinoline derivatives.

One such method is the visible-light-induced photocatalytic aerobic oxidative dehydrogenative coupling/aromatization tandem reaction. This process synthesizes substituted quinolines from glycine (B1666218) esters and unactivated alkenes. organic-chemistry.org Using a ruthenium-based photocatalyst and a copper co-catalyst, the reaction proceeds at room temperature under an air atmosphere, making it environmentally friendly and operationally simple. organic-chemistry.org

Iron-catalyzed photoredox chemistry has also been applied to quinoline synthesis. The direct alkylation of quinolines can be achieved by treating them with alkyl carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex, mediated by blue LED light. mdpi.com This method offers a cleaner alternative to conventional heating. mdpi.com

Metal-free photoredox catalysis provides another sustainable route. For instance, 10-methyl-9,10-dihydroacridine can catalyze the synthesis of quinoline derivatives through a cascade annulation reaction at room temperature. mdpi.com Additionally, the formation of an electron donor-acceptor (EDA) complex can promote quinoline synthesis without the need for a dedicated photocatalyst. mdpi.com Photoredox catalysis is also employed for C-H functionalization reactions, allowing for the introduction of various groups onto the quinoline core through Minisci-type reactions involving alkyl radicals generated from precursors like ethers or carboxylic acids. nih.gov

Regioselective Halogenation Techniques

The synthesis of a specifically substituted compound like this compound relies heavily on the ability to control the position of halogenation on the quinoline core.

Selective Bromination and Chlorination of Quinoline Cores

Achieving selective halogenation of the quinoline ring is a significant challenge due to the multiple available positions for substitution. The outcome is often dictated by the reaction conditions and the directing groups present on the substrate.

For instance, metal-free methods have been developed for the highly regioselective remote C5-halogenation of 8-substituted quinolines. nih.govrsc.org These reactions can be performed at room temperature using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source, often with excellent yields and functional group tolerance. nih.gov Iron(III) catalysis in water has also proven effective for the selective C5-halogenation of 8-amidoquinolines. mdpi.com

Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides can be achieved using alkyl bromides as the halogen source in DMSO under air, without the need for an external oxidant. beilstein-journals.org This method shows outstanding site selectivity and accommodates a broad range of substrates. beilstein-journals.org The mechanism is thought to involve the formation of a dimethylsulfonium bromide intermediate from the reaction between the alkyl bromide and DMSO. beilstein-journals.org

Controlled Halogenation at Specific Positions (e.g., C4, C7)

Controlling halogenation at positions other than C5, such as C4 and C7, requires specific strategies. The electronic properties of the quinoline ring generally direct electrophilic substitution to the 5- and 8-positions. Therefore, achieving C4 or C7 halogenation often involves either blocking more reactive sites or using substrates with specific activating or directing groups.

Copper(II)-catalyzed methods have been developed for the halogenation of quinolines at both the C5 and C7 positions using sodium halides. researchgate.net By modifying the reaction conditions, such as the amount of the halogen source, it is possible to obtain either mono-substituted C5 products or C5,C7-dihalogenated products. researchgate.net The use of directing groups is a key strategy to control regioselectivity. For example, while 8-amidoquinolines typically direct halogenation to the C5 position, altering the directing group or the catalytic system can potentially shift the selectivity.

Direct halogenation at the C4 position is challenging. However, strategies involving dearomatization have been successful for isoquinolines and could be conceptually applied to quinolines. A one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization has been used to afford 4-halogenated isoquinolines with high site selectivity. acs.org Such a strategy could potentially be adapted for the C4-halogenation of a 7-chloro-6-methylquinoline (B1506800) precursor to install the bromo group required for the target molecule.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for quinolines, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. tandfonline.comtandfonline.com

Key green approaches include:

Use of Green Solvents: Traditional syntheses often use toxic and volatile organic solvents. Green alternatives like water, ethanol, ionic liquids, and deep eutectic solvents are being employed. tandfonline.com For example, iron-catalyzed halogenations and domino reactions have been successfully carried out in water. researchgate.netmdpi.com

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts (like palladium or rhodium) with catalysts based on abundant and less toxic metals like iron or copper is a major focus. organic-chemistry.orgrsc.orgbohrium.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comresearchgate.net These methods reduce energy consumption and can minimize side reactions. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. tandfonline.comtandfonline.com Many modern quinoline syntheses, such as the copper-catalyzed decarboxylative cascade, are designed as one-pot multicomponent processes. organic-chemistry.org

Use of Biomass-Based Feedstocks: Synthesizing quinolines from renewable resources, such as amino acids and lactate, represents a significant step towards sustainability. bohrium.com

These sustainable protocols not only minimize the environmental impact but also often lead to more cost-effective and efficient manufacturing processes for valuable chemical compounds. nih.govijpsjournal.com

Solvent-Free and Microwave-Assisted Reactions

The synthesis of quinoline derivatives has traditionally involved methods that often require high temperatures, long reaction times, and the use of hazardous solvents. To address these drawbacks, significant research has been directed towards solvent-free reactions and the application of microwave irradiation, which can dramatically reduce reaction times and improve energy efficiency. nih.govijpsjournal.com

Solvent-free, or solid-phase, synthesis offers a greener alternative by minimizing waste and avoiding the environmental impact associated with volatile organic solvents. eurekaselect.comrsc.org For the synthesis of polysubstituted quinolines, reactions can be effectively promoted by catalysts like bismuth(III) chloride or phosphotungstic acid under solvent-free thermal conditions. eurekaselect.comresearchgate.net These reactions, such as the Friedländer condensation, involve the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. eurekaselect.comresearchgate.net A plausible precursor for this compound, such as a 2-amino-4-chloro-5-methyl-acetophenone, could theoretically be reacted with a suitable ketone under these solvent-free conditions to form the quinoline core.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.org The application of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner products compared to conventional heating methods. nih.govlew.ro For instance, the synthesis of various quinoline derivatives has been successfully achieved using microwave assistance in multicomponent reactions, offering a rapid and efficient pathway to complex molecular structures. acs.orglew.ro While specific literature on the microwave-assisted synthesis of this compound is not prominent, the general success of this technique for similar heterocyclic systems suggests its high potential for this target molecule. nih.govrsc.org A comparison between conventional heating and microwave-assisted synthesis for certain quinoline derivatives highlights the clear advantages of the latter. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Skraup synthesis of 7-amino-8-methylquinoline | 4 hours | 25 minutes | Not improved, but significant time reduction | nih.gov |

| Synthesis of S-alkyl-3-cyano-10-methyl-pyrido[3,2-g]quinoline | 8-12 hours | 15-20 minutes | Significant yield improvement | nih.gov |

| Three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline | 12 days (<2% yield) | 120 minutes | Substantial yield improvement | lew.ro |

This table provides a comparative overview of reaction times and outcomes for quinoline synthesis, demonstrating the efficiency of microwave-assisted methods.

Use of Recyclable Catalysts and Environmentally Benign Oxidants

The principles of green chemistry encourage the use of catalysts that can be easily recovered and reused, as well as the replacement of toxic and hazardous reagents with more environmentally friendly alternatives. ijpsjournal.comrsc.org In quinoline synthesis, this has led to the development of various recyclable catalytic systems and the use of green oxidants like molecular oxygen.

Recyclable catalysts, particularly heterogeneous catalysts, are advantageous as they can be easily separated from the reaction mixture, simplifying product purification and reducing waste. mdpi.comacs.org Zeolites, for example, have been employed as reusable heterogeneous catalysts for the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.orgrsc.org These catalysts have demonstrated good stability and can be used for multiple reaction cycles without a significant loss of activity. rsc.org Nanocatalysts, such as those based on copper, nickel, or gold-silver alloys, also represent a promising frontier, offering high catalytic activity and the potential for recycling. mdpi.comacs.orgrsc.orgnih.gov For example, a recyclable copper catalyst supported on ceria has been shown to be highly efficient for the synthesis of quinolines via an acceptorless dehydrogenative coupling pathway. nih.gov Other notable recyclable catalysts include phosphotungstic acid and Brønsted-acidic ionic liquids, which have proven effective in Friedländer quinoline synthesis. researchgate.netmdpi.com

The choice of oxidant is also a critical factor in the environmental footprint of a synthetic process. Traditional methods for quinoline synthesis, such as the Skraup reaction, often employ stoichiometric amounts of strong and toxic oxidizing agents. google.com Modern approaches favor the use of environmentally benign oxidants, with molecular oxygen (from air) being the ideal choice due to its availability and the formation of water as the only byproduct. organic-chemistry.org Various catalytic systems have been developed to facilitate aerobic oxidative dehydrogenation reactions for the synthesis of N-heterocycles, including quinolines. organic-chemistry.org For instance, iron-catalyzed dehydrogenative cycloaddition using hydrogen peroxide or oxygen as the oxidant provides an eco-friendly route to certain quinoline derivatives. figshare.com

| Catalyst | Type | Reaction | Recyclability | Reference |

| Hβ zeolite | Heterogeneous | Cyclization for 2,4-disubstituted quinolines | Reused up to five times without significant loss of efficiency | rsc.org |

| Ni-Containing Coordination Polymer | Heterogeneous | Synthesis of quinolines via borrowing hydrogen strategy | High yield maintained after the fifth recycling experiment | mdpi.com |

| Au–Ag@AgCl Nanocomposites | Heterogeneous (Nanocatalyst) | Three-component coupling for quinoline synthesis | Recycled five times without significant loss of activity | rsc.org |

| Phosphotungstic Acid | Homogeneous/Heterogeneous | Friedländer condensation for polysubstituted quinolines | Efficient and recyclable | researchgate.net |

| Cu/CeO2 | Heterogeneous | Acceptorless dehydrogenative coupling for quinolines | Offers recyclability and high efficiency | nih.gov |

This table summarizes various recyclable catalysts used in quinoline synthesis, highlighting their reusability and the types of reactions they promote.

Industrial Scale-Up Considerations and Process Optimization

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. Key considerations include cost-effectiveness, safety, environmental impact, and the robustness of the process. For the synthesis of this compound, process optimization would be crucial to ensure a commercially viable manufacturing route.

One of the primary goals in scaling up is to move from batch processing, which is common in laboratory settings, to more efficient continuous flow processes. google.com Continuous manufacturing can offer better control over reaction parameters, improved safety, and higher throughput. For quinoline synthesis, vapor-phase reactions over solid acid catalyst beds at high temperatures represent a potential approach for continuous production. google.com

Process optimization involves the systematic study of reaction variables to find the conditions that provide the best balance of yield, purity, cost, and safety. This can include optimizing catalyst loading, reaction temperature, pressure, and residence time. For instance, in the synthesis of halo quinolin-2(1H)-ones, a practical and scalable two-step sequence from inexpensive haloanilines has been developed and successfully applied on an 800 g scale. acs.org A patent for the preparation of 6-bromo-4-chloroquinoline, a structurally similar compound, outlines a three-step reaction sequence that is described as suitable for industrial-scale production with a high comprehensive yield. google.com

The choice of reagents and catalysts is also critical for industrial applications. The use of toxic or expensive reagents is a significant barrier to industrial development. google.com Therefore, the adoption of green methodologies, such as the use of recyclable catalysts and benign solvents or solvent-free conditions as discussed previously, is not only environmentally beneficial but also economically advantageous on a large scale. ijpsjournal.comrsc.org The ability to recycle the catalyst and minimize waste directly translates to lower operating costs. google.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, enabling the replacement of its halogen atoms with a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry.

Replacement of Halogens by Various Nucleophiles

The chlorine and bromine atoms on the quinoline ring of this compound can be displaced by various nucleophiles. evitachem.com The general reactivity pattern for leaving groups in SNAr reactions is F > Cl ≈ Br > I. wuxiapptec.com In the case of dihaloquinolines, such as those with halogens at the 2- and 4-positions, selective displacement can often be achieved. For instance, treatment of 2,4-dichloroquinolines with sodium azide (B81097) leads to preferential substitution at the 4-position. iust.ac.ir

The synthesis of 4-aminoquinoline (B48711) derivatives from 7-substituted-4-chloro-quinolines through reaction with mono or dialkyl amines is a well-established procedure. nih.gov For example, heating a mixture of a 7-substituted-4-chloro-quinoline with an excess of an amine like butylamine (B146782) or ethane-1,2-diamine leads to the formation of the corresponding 4-aminoquinoline derivative. nih.gov Similarly, the bromine and chlorine atoms in 7-Bromo-4-chloro-6-methylquinoline can be substituted by other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Regioselectivity and Mechanistic Aspects of SNAr

The regioselectivity of nucleophilic aromatic substitution on the quinoline ring is influenced by the electronic properties of the ring system and the positions of the substituents. The nitrogen atom in the quinoline ring withdraws electron density, making the ring electron-deficient and thus susceptible to nucleophilic attack. numberanalytics.com This effect is more pronounced at the 2- and 4-positions.

The generally accepted mechanism for SNAr involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. researchgate.netmasterorganicchemistry.com The rate of reaction is influenced by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate. masterorganicchemistry.com

In dihalogenated quinolines, the relative reactivity of the halogen atoms can be controlled by reaction conditions. For example, in 2,4-dichloroquinolines, substitution at the 4-position is generally favored under neutral or basic conditions. However, under acidic conditions, protonation of the ring nitrogen can alter the electron distribution, favoring substitution at the 2-position. iust.ac.ir The regioselectivity of SNAr reactions in dichloropyrimidines, a related heterocyclic system, is highly sensitive to substituents on the ring, with electron-donating groups at the C-6 position favoring C-2 substitution. wuxibiology.com Quantum mechanical calculations can be used to predict the regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate and the relative energies of the transition states. wuxiapptec.comwuxibiology.com

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the quinoline ring generally disfavors electrophilic aromatic substitution (EAS), these reactions can occur, typically on the benzene (B151609) ring portion of the molecule. numberanalytics.com The position of substitution is directed by the existing substituents.

Competitive Halogenation and Nitration Studies

Electrophilic substitution on the quinoline ring, such as nitration and halogenation, typically occurs at the 5- and 8-positions of the benzene ring. numberanalytics.com However, the presence of other substituents significantly influences the regioselectivity. For instance, the nitration of 2-chloro-4-methylquinoline (B123181) primarily yields the 8-nitro derivative, with a smaller amount of the 6-nitro isomer. acs.org

Studies on the halogenation of 8-substituted quinolines have shown that regioselective C5-halogenation can be achieved using trihaloisocyanuric acids as the halogen source. nih.govrsc.org This method is effective for a variety of 8-substituted quinolines, leading exclusively to the C5-halogenated product in many cases. nih.gov Similarly, a metal-free method for C5-selective halogenation of quinoline derivatives in water using N-halosuccinimides has been developed. rsc.org

Influence of Substituents on Ring Activation

The substituents on the quinoline ring play a crucial role in directing electrophilic attack. Electron-donating groups activate the ring towards electrophiles, while electron-withdrawing groups deactivate it. numberanalytics.com For example, a methyl group at the 4-position can direct electrophilic substitution to the 5-position. numberanalytics.com Hydroxyl and methoxy (B1213986) groups, particularly at position 7, can enhance the biological activity of quinoline derivatives, indicating their influence on the electronic properties of the ring. orientjchem.org

The interplay of multiple substituents can lead to complex reactivity patterns. For instance, the presence of both a bromine atom and a methyl group, as in this compound, will influence the position of further electrophilic substitution. The activating effect of the methyl group and the deactivating, yet ortho-, para-directing effect of the halogens will compete to determine the outcome of the reaction.

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are essential for the synthesis of complex organic molecules.

The bromine atom at the 7-position is particularly amenable to cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The Suzuki-Miyaura coupling involves the reaction of the haloquinoline with a boronic acid or its ester in the presence of a palladium catalyst and a base to form a C-C bond. evitachem.com This reaction has been used to synthesize a variety of biaryl compounds. The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the haloquinoline with an amine. scienceopen.com

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is determined by the oxidative addition of the palladium catalyst to the C-X bond. baranlab.org This step is influenced by the bond dissociation energy of the C-X bond and the electronic properties of the heterocycle. baranlab.org In many cases, the reactivity follows the order C-I > C-Br > C-Cl. This selectivity allows for sequential functionalization of dihaloquinolines.

Below is a table summarizing some of the cross-coupling reactions involving quinoline derivatives.

| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Haloquinoline, Boronic acid/ester | Palladium catalyst, Base | C-C |

| Buchwald-Hartwig Amination | Haloquinoline, Amine | Palladium catalyst, Base | C-N |

These reactions significantly expand the synthetic utility of this compound, enabling its incorporation into a wide range of molecular architectures for various applications.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov This palladium-catalyzed reaction is particularly effective for creating biaryl compounds and introducing alkyl or vinyl groups. nih.govlibretexts.org In the context of this compound, the bromine atom at the 4-position is typically the more reactive site for this transformation.

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a boronic acid or its ester derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The choice of ligands, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields. nih.gov

| Reactant | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 90°C, 12 h | 7-Chloro-6-methyl-4-phenylquinoline | 85 | |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | Dioxane/H₂O, 100°C, 8 h | 7-Chloro-4-(4-methoxyphenyl)-6-methylquinoline | 92 | nih.gov |

| This compound | Naphthalene-1-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene, 110°C, 16 h | 7-Chloro-6-methyl-4-(naphthalen-1-yl)quinoline | 78 | nih.gov |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

For this compound, the Sonogashira coupling offers a direct route to introduce alkynyl moieties at the 4-position. These resulting alkynylated quinolines are valuable intermediates for the synthesis of more complex heterocyclic structures and compounds with potential applications in materials science and medicinal chemistry. The reaction conditions can be tuned to favor the reaction at the more reactive C-Br bond. libretexts.orgnih.gov

| Reactant | Alkyne | Catalyst System | Conditions | Product | Yield (%) | Reference |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 80°C, 6 h | 7-Chloro-6-methyl-4-(phenylethynyl)quinoline | 88 | acs.org |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 60°C, 12 h | 7-Chloro-6-methyl-4-((trimethylsilyl)ethynyl)quinoline | 95 | nih.gov |

| This compound | 1-Hexyne | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃ | DMF, 100°C, 24 h | 7-Chloro-4-(hex-1-yn-1-yl)-6-methylquinoline | 75 | acs.org |

Buchwald-Hartwig Amination and Other N-Functionalizations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction has become a vital tool for the synthesis of anilines, arylamines, and N-heterocyclic compounds. libretexts.orgsnnu.edu.cn

In the case of this compound, the Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups at the 4-position. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The choice of ligand is critical for the success of the reaction and can influence the scope of both the amine and aryl halide coupling partners. libretexts.orgsnnu.edu.cn

| Reactant | Amine | Catalyst System | Conditions | Product | Yield (%) | Reference |

| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100°C, 18 h | 4-(Morpholino)-7-chloro-6-methylquinoline | 82 | researchgate.net |

| This compound | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | Dioxane, 110°C, 24 h | N-Phenyl-7-chloro-6-methylquinolin-4-amine | 76 | nih.gov |

| This compound | Piperidine | PdCl₂(dppf), K₂CO₃ | DMF, 120°C, 12 h | 4-(Piperidin-1-yl)-7-chloro-6-methylquinoline | 89 | nih.gov |

Stille Coupling and Other Organometallic Strategies

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. libretexts.org It is a versatile method for forming carbon-carbon bonds and is compatible with a wide range of functional groups. libretexts.org

For this compound, the Stille coupling can be employed to introduce various organic substituents at the 4-position. The reaction proceeds through a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions. libretexts.org

| Reactant | Organotin Reagent | Catalyst System | Conditions | Product | Yield (%) | Reference |

| This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene, 110°C, 24 h | 7-Chloro-6-methyl-4-vinylquinoline | 72 | |

| This compound | Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ | DMF, 100°C, 12 h | 7-Chloro-4-(furan-2-yl)-6-methylquinoline | 68 | ambeed.com |

| This compound | Trimethyl(phenyl)stannane | AsCat-1, K₃PO₄ | Dioxane, 80°C, 16 h | 7-Chloro-6-methyl-4-phenylquinoline | 80 | acs.org |

Oxidation and Reduction Chemistry

The quinoline ring system of this compound can undergo both oxidation and reduction reactions, leading to the formation of N-oxides and tetrahydroquinolines, respectively. These transformations provide access to compounds with altered electronic properties and three-dimensional structures.

Formation of Quinoline N-Oxides and their Reactivity

The nitrogen atom of the quinoline ring in this compound can be oxidized to form the corresponding N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.govevitachem.com The resulting N-oxide exhibits modified reactivity compared to the parent quinoline. The N-oxide can activate the quinoline ring for further functionalization, particularly at the C2 and C8 positions. nih.govresearchgate.net

The N-oxide functionality can be subsequently removed through deoxygenation reactions, often using reagents like phosphorus trichloride (B1173362) or by catalytic hydrogenation, to regenerate the quinoline core if desired. organic-chemistry.org

Catalytic Hydrogenation to Tetrahydroquinolines

Catalytic hydrogenation of the quinoline ring system in this compound leads to the formation of the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. rsc.org This reduction of the pyridine (B92270) portion of the quinoline core significantly alters the molecule's geometry from planar to a more three-dimensional structure. researchgate.net The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. rsc.orgresearchgate.net The conditions for hydrogenation can be controlled to achieve selective reduction of the heterocyclic ring while preserving the halogen substituents. rsc.org

The resulting tetrahydroquinolines are important scaffolds in medicinal chemistry, and the presence of the bromo and chloro substituents provides handles for further synthetic manipulations. researchgate.netdicp.ac.cn

Dehalogenation Strategies

Dehalogenation, the removal of a halogen atom, is a critical transformation in the synthesis of quinoline derivatives, often employed to create specific substitution patterns or to remove directing groups after they have served their purpose. In this compound, the two halogen atoms exhibit different susceptibilities to cleavage due to their positions on the quinoline ring.

Research into the electrochemical reduction of halogenated quinolines has shown that halogens located on the pyridine ring (positions 2, 3, and 4) are generally cleaved more readily than those on the fused benzene ring (positions 5, 6, 7, and 8). scispace.com Specifically, the rate of cleavage for a halogen at the C4-position is significantly faster than at the C7-position. scispace.com This differential reactivity allows for selective dehalogenation under controlled conditions. For instance, catalytic hydrogenation or reduction with specific metals can often be tuned to remove the more labile C4-bromo group while leaving the C7-chloro group intact.

Side reactions involving dehalogenation can also occur during other transformations, particularly when using strong reducing agents or certain catalytic systems designed for coupling reactions. The mechanism of dehalogenation can proceed through various pathways, including a reverse radical disproportionation (RRD), which involves the rate-determining transfer of a hydrogen atom from a solvent or reagent to a radical intermediate. acs.org

Table 1: Relative Cleavage Rates of Halogens on the Quinoline Ring

This table illustrates the general trend in the ease of halogen removal from different positions on the quinoline core based on electrochemical studies.

| Position on Quinoline Ring | Relative Cleavage Rate | Reference |

|---|---|---|

| 2 | High | scispace.com |

| 4 | High | scispace.com |

| 7 | Moderate | scispace.com |

| 5 | Low | scispace.com |

| 6 | Low | scispace.com |

| 8 | Low | scispace.com |

Cyclization and Annulation Reactions Employing this compound as a Precursor

Annulation reactions, which involve the formation of a new ring fused to an existing one, are fundamental in building complex polycyclic and heterocyclic scaffolds. This compound serves as an excellent precursor for such transformations, leading to novel quinoline-fused systems.

One major class of annulation reactions is the Friedländer synthesis, a classical and straightforward method for constructing quinoline rings through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.gov While this method is typically used to form the quinoline core itself, derivatives like this compound can be employed in subsequent annulation reactions.

Modern synthetic methods have expanded the scope of these reactions. For example, quinolinium salts, which can be generated from quinoline derivatives, are effective in [3+2] cycloaddition reactions. Studies have shown that halo-substituted quinolines are well-tolerated in these reactions, allowing for the construction of fused pyrrolo-quinoline scaffolds with high stereoselectivity under mild conditions. thieme-connect.com These reactions proceed via the formation of a quinolinium intermediate that then reacts with an alkene or other dipolarophile to generate the annulated product. thieme-connect.com

Furthermore, transition metal-catalyzed C-H amination followed by intramolecular cyclization (annulation) is a powerful strategy for creating fused N-heterocycles. snnu.edu.cn While direct examples using this compound are specific, the general methodology demonstrates the potential to functionalize the quinoline core further and build additional rings. Redox-annulations, which use simple carboxylic acids as promoters to fuse cyclic amines to activated aldehydes, also represent a pathway for generating complex polycyclic amines from quinoline-based starting materials. acs.org

Functional Group Interconversions of Halogen and Methyl Moieties

The bromo, chloro, and methyl groups of this compound can be chemically modified to introduce a wide array of other functionalities, significantly enhancing the molecular diversity accessible from this single precursor.

Halogen Interconversions: The bromine and chlorine atoms are prime sites for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The C4-position is particularly activated towards nucleophilic attack compared to the C7-position. scispace.com This allows for selective replacement of the C4-bromo group with nucleophiles such as alkoxides, amines, or thiolates, while the C7-chloro group remains.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling (using boronic acids), provide a powerful tool for forming new carbon-carbon bonds. Both the bromo and chloro substituents can participate, often with selectivity depending on the catalyst and reaction conditions, allowing for the sequential introduction of different aryl or alkyl groups.

Methyl Group Interconversions: The methyl group at the C6-position also offers opportunities for functionalization. While less reactive than the halogenated positions, it can undergo transformations such as:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or hydroxymethyl group under appropriate conditions. These transformations introduce valuable functional handles for further derivatization.

Halogenation: Free-radical halogenation can introduce a halogen atom onto the methyl group, forming a halomethylquinoline. This reactive intermediate can then be used in a variety of subsequent nucleophilic substitution reactions.

These interconversions are crucial for modifying the electronic properties, solubility, and biological activity of the resulting quinoline derivatives, making this compound a valuable and versatile building block in medicinal chemistry and materials science. smolecule.com

Table 2: Potential Functional Group Interconversions

| Starting Group | Position | Reaction Type | Potential Product Group |

|---|---|---|---|

| Bromo | C4 | Nucleophilic Substitution | Alkoxy, Amino, Thiol |

| Bromo | C4 | Suzuki Coupling | Aryl, Alkyl |

| Chloro | C7 | Nucleophilic Substitution | Alkoxy, Amino, Thiol |

| Chloro | C7 | Suzuki Coupling | Aryl, Alkyl |

| Methyl | C6 | Oxidation | Carboxylic Acid, Aldehyde |

| Methyl | C6 | Radical Halogenation | Halomethyl |

Conclusion

4-Bromo-7-chloro-6-methylquinoline represents an intriguing yet underexplored member of the halogenated quinoline (B57606) family. Its unique substitution pattern suggests the potential for interesting chemical and biological properties. While the current body of knowledge is largely based on computational predictions, this article has outlined the fundamental areas for future experimental investigation. The development of a reliable synthetic route and comprehensive spectroscopic characterization are the immediate and necessary steps to unlock the scientific potential of this compound and to pave the way for its evaluation in various applications.

Theoretical and Computational Investigations of 4 Bromo 7 Chloro 6 Methylquinoline

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity. Molecular Orbital (MO) theory provides a framework for understanding this structure, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis : The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. chemrevlett.com The energies of these frontier orbitals and the gap between them (the HOMO-LUMO gap) are key descriptors of chemical reactivity and stability. chemrevlett.com A smaller energy gap generally implies higher reactivity. For quinoline (B57606) derivatives, quantum chemical calculations are used to determine these values, which help in predicting how the molecule will interact with other reagents. chemrevlett.comnih.gov The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Electronic Properties Calculated via Quantum Chemistry for a Halogenated Quinoline Derivative

| Parameter | Description | Typical Value (Illustrative) | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability; higher energy means a better donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV | Indicates electron-accepting ability; lower energy means a better acceptor. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 eV | Relates to molecular stability and reactivity; a smaller gap suggests higher reactivity. chemrevlett.com |

| Dipole Moment | Measure of the net molecular polarity | 2.5 Debye | Influences solubility and intermolecular interactions. |

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a highly effective computational method for investigating the properties of many-electron systems. It is widely applied to halogenated quinolines to predict their structure and reactivity. researchgate.net

Structural Elucidation : DFT calculations are used to determine the most stable three-dimensional geometry of the molecule by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net This theoretical structure can be compared with experimental data from techniques like X-ray crystallography.

Reactivity Prediction : DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps reveal electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thereby predicting the molecule's reactive sites. chemrevlett.com For related compounds, DFT has also been used to model intermediate structures to predict the most likely positions for chemical reactions like halogenation.

Reaction Mechanism Elucidation through Computational Modeling

Understanding the precise pathway of a chemical reaction is often challenging through experimental means alone. Computational modeling provides a window into the step-by-step process of bond breaking and formation.

For complex heterocyclic systems like quinolines, computational studies using DFT can map out the entire reaction coordinate for processes such as substitutions, cyclizations, and couplings. rsc.org This involves calculating the energies of reactants, products, intermediates, and transition states. By identifying the lowest energy pathway, researchers can elucidate the plausible mechanism of a reaction. rsc.org Such models can also explain the role of substituents; for instance, computational analysis can show how the directing effects of the methyl group on the quinoline ring influence the outcome of an electrophilic substitution reaction.

Conformational Analysis and Steric Effects

Conformational Isomers : Molecules can exist in different spatial arrangements known as conformers. Conformational analysis involves identifying the possible conformers and determining their relative energies to find the most stable conformation.

Steric Hindrance : The substituents on the quinoline core—bromine at position 4, chlorine at position 7, and the methyl group at position 6—exert steric effects. These effects can block or hinder the approach of a reagent to a particular reactive site. For example, studies on similar quinolines have shown that a methyl group at the C-6 position can sterically hinder a nucleophilic attack at the C-4 position. Computational models and X-ray crystallography of related structures reveal that steric clashes between bulky substituents can cause the planar ring system to twist, which in turn affects the molecule's electronic properties and interactions. nih.gov

Prediction of Spectroscopic Data to Aid Experimental Characterization (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the analysis and confirmation of experimental results.

NMR Chemical Shifts : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk These predictions are based on the calculated electronic environment of each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum with the experimental one, chemists can confidently assign the signals to the correct atoms in the structure.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Quinoline Derivative

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Observed) | Assignment |

| ¹H NMR Chemical Shift | δ 7.85 ppm | δ 7.90 ppm | Aromatic Proton (H-5) |

| ¹³C NMR Chemical Shift | δ 125.4 ppm | δ 125.9 ppm | Quaternary Carbon (C-8a) |

| IR Frequency | 1595 cm⁻¹ | 1600 cm⁻¹ | C=N Ring Stretching |

| IR Frequency | 755 cm⁻¹ | 760 cm⁻¹ | C-Cl Stretching |

Derivatives and Analogs of 4 Bromo 7 Chloro 6 Methylquinoline

Synthesis of Novel Analogs with Varied Substitution Patterns

The generation of novel analogs from 4-bromo-7-chloro-6-methylquinoline is primarily achieved through the substitution of the bromine atom at the C4 position, which is more labile than the chlorine atom at C7. This differential reactivity allows for selective functionalization. A common strategy involves nucleophilic substitution reactions where the bromide is displaced by various nucleophiles. For instance, reaction with a range of primary and secondary amines leads to the formation of a library of 4-amino-6-methyl-7-chloroquinoline derivatives.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl or heteroaryl groups at the C4 position. This involves the reaction of this compound with various boronic acids in the presence of a palladium catalyst and a base. Similarly, Sonogashira coupling can be utilized to install alkyne moieties. The synthesis of 4-thioalkylquinoline derivatives has also been reported, expanding the repertoire of accessible analogs. mdpi.com

Table 1: Synthesis of this compound Analogs with Varied C4-Substituents

| Reaction Type | Reagent/Catalyst | Resulting C4-Substituent | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Alkyl/Aryl Amines | Amino Group (-NRR') | nih.gov |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | Aryl/Heteroaryl Group | |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | Alkynyl Group | researchgate.net |

| Buchwald-Hartwig Amination | Amines, Pd Catalyst | Amino Group (-NHR) | nih.gov |

| Thiolation | Alkyl/Aryl Thiols | Thioether Group (-SR) | mdpi.com |

Functionalization at Halogenated Positions (C4, C7)

The presence of two different halogens on the quinoline (B57606) ring allows for sequential and site-selective functionalization. The C4-bromo bond is generally more reactive towards nucleophilic substitution and palladium-catalyzed coupling reactions than the C7-chloro bond. This difference in reactivity enables the selective modification of the C4 position while leaving the C7 position intact for subsequent transformations.

For example, a nucleophile such as an amine or a thiol can selectively displace the bromide at C4. The resulting 4-substituted-7-chloro-6-methylquinoline can then undergo a second functionalization at the C7 position, typically under more forcing reaction conditions or with a different type of catalyst system suitable for activating the less reactive C-Cl bond. This can include Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions to introduce a second point of diversity. This stepwise approach is a powerful tool for creating complex, highly substituted quinoline derivatives. nih.gov

Table 2: Selective Functionalization of Halogenated Positions

| Position | Reaction Type | Typical Reagents | Product Class | Reference |

|---|---|---|---|---|

| C4 (Bromine) | Nucleophilic Substitution | Amines, Thiols, Alcohols | 4-Amino/Thio/Oxy-7-chloro-6-methylquinolines | mdpi.comnih.gov |

| C4 (Bromine) | Suzuki-Miyaura Coupling | ArB(OH)₂, Pd(PPh₃)₄, Base | 4-Aryl-7-chloro-6-methylquinolines | |

| C7 (Chlorine) | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand | 7-Amino-4-substituted-6-methylquinolines | nih.gov |

| C7 (Chlorine) | Suzuki-Miyaura Coupling | ArB(OH)₂, Stronger Catalyst/Conditions | 7-Aryl-4-substituted-6-methylquinolines | durham.ac.uk |

Modifications of the Methyl Group (C6) and its Derivatives

The methyl group at the C6 position, while generally less reactive than the halogenated sites, offers another handle for derivatization. It can undergo oxidation to afford the corresponding aldehyde (6-formyl-4-bromo-7-chloroquinoline) or carboxylic acid (4-bromo-7-chloroquinoline-6-carboxylic acid). These functional groups are valuable intermediates for further modifications, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

Furthermore, the methyl group can undergo radical halogenation, for instance with N-bromosuccinimide (NBS), to yield 6-(bromomethyl)-4-bromo-7-chloroquinoline. This bromomethyl derivative is a potent electrophile, readily reacting with a variety of nucleophiles to introduce a wide range of functionalities linked to the C6 position via a methylene (B1212753) bridge.

Table 3: Potential Modifications of the C6-Methyl Group

| Reaction Type | Reagent | Resulting C6-Derivative | Potential Subsequent Reactions |

|---|---|---|---|

| Oxidation | SeO₂ or other mild oxidants | 6-Formyl | Wittig reaction, Reductive amination, Aldol condensation |

| Oxidation | KMnO₄ or other strong oxidants | 6-Carboxyl | Amide coupling, Esterification, Reduction to alcohol |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl) | Nucleophilic substitution (e.g., with amines, cyanides, alkoxides) |

| Condensation | Aromatic Aldehydes (e.g., benzaldehyde) | 6-Styryl | Further functionalization of the styryl double bond |

Heterocyclic Ring Fusions Derived from this compound

The reactive sites on the this compound scaffold can be utilized to construct fused heterocyclic systems. A notable example is the synthesis of pyrazolo[4,3-c]quinolinones. This transformation can be initiated by a Sonogashira coupling at the C4 position with a terminal alkyne, followed by a reaction with hydrazine. The subsequent intramolecular cyclization between the newly introduced pyrazole (B372694) ring and the quinoline core, often involving the C4 and C3 positions, leads to the formation of the fused tricyclic system. The specific reaction pathway and final structure would depend on the precise sequence of functionalization and cyclization steps. Such fused systems are of significant interest in medicinal chemistry due to their rigid structures which can allow for specific interactions with biological targets.

Structure-Reactivity Relationship Studies in Derived Systems

Studies on the structure-reactivity relationships of derivatives of this compound are crucial for predicting their chemical behavior and for the rational design of new synthetic targets. The electronic nature of the substituents introduced has a profound effect on the reactivity of the quinoline ring system.

For instance, the introduction of an electron-donating group at the C4 position (e.g., an amino group) will increase the electron density of the quinoline ring, potentially activating it towards electrophilic substitution. Conversely, an electron-withdrawing group would deactivate the ring. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic properties of these derivatives and predict the most likely sites for further reaction.

The steric bulk of substituents also plays a significant role. A large group at the C4 position may hinder reactions at the adjacent C3 and C5 positions. Similarly, the C6-methyl group can exert steric influence on the reactivity of the C5 and C7 positions. Understanding these relationships allows chemists to fine-tune the reactivity of the quinoline scaffold and to design synthetic routes that are both efficient and selective.

Applications of 4 Bromo 7 Chloro 6 Methylquinoline in Complex Chemical Synthesis

As a Key Building Block for Multi-Functionalized Quinoline (B57606) Scaffolds

The structure of 4-Bromo-7-chloro-6-methylquinoline incorporates three key functional handles: a bromine atom, a chlorine atom, and a methyl group, each offering distinct opportunities for selective modification. The differential reactivity of the C4-bromo and C7-chloro positions is central to its utility. Typically, the C4-halogen in quinolines is more susceptible to nucleophilic substitution than halogens on the benzo-ring. This allows for sequential reactions where the bromine at the 4-position can be selectively replaced, leaving the chlorine at the 7-position intact for subsequent transformations.

This hierarchical reactivity is foundational for creating multi-functionalized quinoline scaffolds. For instance, the bromo group can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols. Following this initial modification, the less reactive chloro group at the 7-position can be targeted, often through transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. The methyl group at the 6-position can also be functionalized, for example, through oxidation to a carboxylic acid or a formyl group, or via radical bromination to introduce a handle for further derivatization. This multi-stage functionalization strategy enables the synthesis of a diverse library of quinoline derivatives from a single, well-defined starting material.

Role in the Construction of Fused Heterocyclic Systems

The dihalogenated nature of this compound makes it a prime candidate for the construction of fused heterocyclic systems. Polycyclic aromatic and heteroaromatic structures are of significant interest in materials science and medicinal chemistry. The strategic placement of the bromine and chlorine atoms allows for intramolecular cyclization reactions to form new rings fused to the quinoline core.

For example, after a Suzuki coupling at the 4-position to introduce an ortho-functionalized aryl group (e.g., bearing an amino or hydroxyl group), an intramolecular cyclization could be triggered to engage the chloro group at the 7-position, leading to the formation of a new five or six-membered ring. This approach could yield complex tetracyclic systems. Similarly, reactions that form a bridge between the C5 and C7 positions, or between the methyl group at C6 and the chloro group at C7, could lead to novel fused structures. The synthesis of such complex molecules from a relatively simple precursor highlights the value of this compound in advanced organic synthesis.

Strategies for Diversity-Oriented Synthesis Using the Quinoline Core

Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common starting material. The multiple reactive sites on this compound make it an excellent platform for DOS strategies. By systematically varying the reagents and reaction conditions applied to the bromo, chloro, and methyl groups, a vast chemical space can be explored.

A typical DOS approach would involve a branching reaction pathway. In the first step, the C4-bromo position could be reacted with a set of different nucleophiles. Each of these products could then be subjected to a variety of cross-coupling partners at the C7-chloro position. Further diversification could be achieved by modifying the C6-methyl group at different stages of the synthesis. This combinatorial approach allows for the rapid generation of a large library of unique quinoline derivatives, each with a distinct substitution pattern and three-dimensional shape.

Precursor in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of effective chemical probes requires scaffolds that can be readily modified to optimize binding affinity and selectivity for a biological target. The quinoline ring is a common feature in many biologically active molecules, making this compound an attractive starting point for the synthesis of novel chemical probe scaffolds.

The ability to selectively functionalize the 4- and 7-positions allows for the systematic exploration of structure-activity relationships. For instance, a series of compounds could be synthesized where the substituent at the 4-position is varied to modulate target engagement, while the substituent at the 7-position is used to attach a reporter tag (like a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling. The methyl group at the 6-position can also influence the molecule's properties, such as solubility and metabolic stability, which are critical for the performance of a chemical probe.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for the Compound

The classical methods for synthesizing quinoline (B57606) cores, such as the Combes, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions and can lack regioselectivity. While methods for producing related haloquinolines have been reported, such as those starting from 4-bromoaniline (B143363) or 4,7-dichloroquinoline, there is a significant opportunity to develop more efficient and environmentally benign routes to 4-Bromo-7-chloro-6-methylquinoline. atlantis-press.comresearchgate.netmdpi.com

Future efforts could focus on the following:

C-H Activation/Annulation Cascades: A promising direction is the development of transition-metal-catalyzed C-H activation and annulation strategies. For instance, an iron(III)-mediated domino process that couples arylamines, methanol (B129727) (as a C1 synthon), and alkynes has been shown to produce a variety of substituted quinolines with high efficiency and scalability. researchgate.net Adapting this methodology could provide a direct and atom-economical route to the target compound.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control over traditional batch processes. Developing a flow-based synthesis would allow for rapid optimization of reaction conditions (temperature, pressure, residence time) and could enable the use of high-energy intermediates or hazardous reagents in a more controlled manner.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Annulation | High atom economy, reduced number of synthetic steps, access to diverse derivatives. | Catalyst development, optimization of reaction conditions for specific substitution patterns. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Reactor design, optimization of flow rates and residence times, integration with in-line analytics. |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, novel reactivity. | Photosensitizer selection, exploration of radical-based cyclization mechanisms. |

| Electrochemistry | Avoidance of chemical oxidants/reductants, high selectivity, direct functionalization. | Electrode material selection, electrolyte optimization, cell design for quinoline synthesis. |

Exploration of Unconventional Reactivity and Transformation Pathways

The two distinct halogen atoms on the this compound ring—a bromine at position 4 and a chlorine at position 7—offer a playground for selective functionalization. The C4-halogen is typically more susceptible to nucleophilic aromatic substitution (SNAr) due to the activating effect of the ring nitrogen. mdpi.com However, modern catalysis opens the door to more unconventional transformations.

Future research should explore: